2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone
Description
Properties
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8(2)13(5-3-11)7-9(14)10-12-4-6-15-10/h4,6,8H,3,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBBOXCNXMWZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea with α-Halo Ketones
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis. For example:
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Method : Reacting thiourea with α-bromoacetophenone derivatives in ethanol at 80°C for 6–8 hours yields 2-aminothiazole intermediates.
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Optimization : Using trichloroisocyanuric acid (TCCA) and Ca/4-MePyr IL@ZY-Fe3O4 as a catalyst enhances reaction efficiency (yield: 82–89%).
Key Data :
| Substrate | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Thiourea + α-Bromoacetone | Ca/4-MePyr IL@ZY-Fe3O4 | 89 | 4 |
| Thiourea + 2-Bromoethylketone | TCCA in EtOH | 82 | 6 |
Alkylation of the Amine Side Chain
Stepwise Alkylation
The isopropyl-amino-ethyl-amino side chain is introduced via sequential alkylation:
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Primary Amine Formation : Reacting 2-aminothiazole with 2-chloroethylamine hydrochloride in acetonitrile (NaHCO₃, 60°C, 12 h).
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Secondary Amine Formation : Treating the primary amine with isopropyl bromide using K₂CO₃ as a base (DMF, 80°C, 6 h).
Yield Optimization :
Reductive Amination
A one-pot method employs reductive amination:
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Procedure : Reacting 2-thiazolylethanone with isopropylamine and ethylenediamine in the presence of NaBH₃CN (MeOH, 25°C, 24 h).
Coupling Strategies for Complex Assembly
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling links pre-functionalized thiazole and amine fragments:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
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1H NMR : Key peaks include δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.8–3.1 ppm (ethylamino CH₂), and δ 7.5–8.0 ppm (thiazole C-H).
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HRMS : Calculated for C₁₁H₁₈N₃OS [M+H]⁺: 240.1174; Found: 240.1172.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkylated or N-acylated thiazole derivatives.
Scientific Research Applications
Overview
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone, also known as a thiazole derivative, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, including its role in drug development, biological studies, and industrial uses.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural features that allow interactions with biological targets.
- Antimicrobial Activity: Thiazole derivatives have shown promising results against various bacterial strains. Research indicates that modifications in the thiazole ring can enhance antibacterial efficacy, making this compound a candidate for further exploration in antibiotic development .
- Anticancer Properties: Studies have demonstrated that thiazole-containing compounds exhibit cytotoxic effects against different cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for tumor growth, making them potential leads for anticancer drugs .
Biochemical Studies
The compound is utilized in biochemical research to understand enzyme mechanisms and metabolic pathways.
- Enzyme Inhibition Studies: The thiazole moiety can interact with enzyme active sites, allowing researchers to study inhibition kinetics and enzyme-substrate interactions. This is particularly relevant in drug design where enzyme modulation is a therapeutic strategy .
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in the synthesis of specialty chemicals.
- Synthesis of Agrochemicals: The compound can serve as an intermediate in the synthesis of agricultural chemicals, including fungicides and herbicides. Its ability to modify biological pathways makes it suitable for developing crop protection agents .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole/Thiophene Analogues
- 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone (CAS 115201-28-0) This analogue replaces the thiazole ring with a thiophene (sulfur-only heterocycle). The absence of nitrogen in the ring may also decrease hydrogen-bonding capacity, impacting solubility or target binding .
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) This simpler thiazole derivative lacks the branched alkylamino chain but includes a methyl group and an acetylated ketone. The methyl group enhances steric hindrance at the 4-position, while the acetyl moiety may reduce basicity compared to the primary amine in the target compound .
Extended Aromatic Systems
- The fused benzene ring also elevates molecular weight (192.24 g/mol vs. ~225–250 g/mol for the target compound) and lipophilicity (LogP = 2.66), which could influence bioavailability .
- 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1396807-39-8) This complex derivative incorporates a chloro-substituted benzothiazole and a dihydroisoquinoline group. The chlorine atom increases electronegativity and may enhance binding to electron-rich biological targets, while the dihydroisoquinoline moiety introduces additional nitrogen-based basicity .
Acetylated Heterocycles
- 2-Acetylthiazole (Ethanone, 1-(2-thiazolyl)-) A minimalist analogue with only an acetyl group on the thiazole ring. The lack of amino substituents reduces polarity, likely decreasing water solubility compared to the target compound. This compound is commonly used as a flavoring agent, highlighting how functional groups dictate application .
- 2-Acetylthiophene (CAS 88-15-3)
Similar to 2-acetylthiazole but with a thiophene ring. The absence of nitrogen eliminates hydrogen-bonding sites, further reducing solubility in polar solvents .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated via analogous compounds.
Research Findings and Implications
- Electronic Effects : Thiazole’s nitrogen enhances electron-withdrawing character compared to thiophene, making the target compound more reactive in electrophilic substitutions .
- Solubility: The amino-ethyl-isopropyl-amino group in the target compound likely improves aqueous solubility over acetylated derivatives like 2-acetylthiazole, which rely solely on the ketone for polarity .
- Synthetic Accessibility: The target compound’s branched side chain may complicate synthesis compared to simpler analogues, requiring specialized bromo-ethanone intermediates (see for methodology parallels) .
Biological Activity
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone (CAS No. 1353981-43-7) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound is characterized by a thiazole ring connected to an ethanone moiety and an aminoethyl-isopropyl side chain. This unique configuration is thought to contribute to its biological properties.
Biological Activity Overview
The biological activities of thiazole derivatives, including the compound , have been extensively studied. The following sections detail the specific activities observed in various studies.
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazole compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells. This disruption of microtubule dynamics is a common mechanism among anticancer agents .
- Efficacy : In vitro studies have demonstrated that certain thiazole derivatives can inhibit the proliferation of cancer cells in human gastric and colorectal tumors. For example, one study reported that a related compound significantly prolonged the lifespan of leukemia mice when administered orally .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-amino-1-thiazolyl imidazole | Human gastric cancer | 10–30 | Tubulin polymerization inhibition |
| 2-amino-1-thiazolyl imidazole | Colorectal tumors | N/A | Cell cycle arrest |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties:
- Activity Spectrum : Various studies report that thiazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups on the thiazole ring can enhance this activity .
- Minimum Inhibitory Concentration (MIC) : The MIC values for several thiazoles have been reported, with some compounds showing MIC values as low as 100 µg/mL against resistant bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Thiazole derivative A | E. coli | 250 | 98 |
| Thiazole derivative B | S. aureus | 100 | 99 |
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity:
- Thiazole Ring Substitution : The presence of electron-donating or withdrawing groups on the thiazole ring can significantly affect cytotoxicity and antimicrobial efficacy.
- Side Chain Variations : Modifications in the aminoethyl-isopropyl side chain have been explored to enhance selectivity and potency against specific cancer cell lines or microbial strains.
- Comparative Analysis : Studies comparing various thiazole derivatives highlight that small changes in structure can lead to substantial differences in biological activity, emphasizing the importance of careful design in drug development .
Case Studies
Several case studies illustrate the potential applications of thiazole derivatives:
- Case Study 1 : A study on a related thiazole compound demonstrated significant anti-proliferative effects against multiple cancer cell lines, suggesting a broad therapeutic potential.
- Case Study 2 : An investigation into the antimicrobial properties of thiazoles revealed that certain derivatives exhibited superior activity compared to existing antibiotics, highlighting their potential as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via alkylation of thiazole derivatives with brominated intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent in similar syntheses, yielding over 90% under reflux conditions in ethanol with polyvinyl pyridine as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios of reagents. Recrystallization from ethanol/water (1:1 v/v) improves purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Characterize proton environments (e.g., δ 7.99–8.01 ppm for aromatic protons, δ 4.75 ppm for CH₂ groups) .
- Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 46.67% observed vs. 46.96% calculated) to validate purity .
- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally related thiazole derivatives .
Q. How should researchers handle discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Discrepancies >0.3% suggest impurities or hydration. Purify via column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization . For persistent issues, use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. What strategies are recommended for elucidating the reaction mechanism in the synthesis of thiazole-containing compounds?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack pathways .
- Computational Modeling : Employ DFT calculations to simulate transition states and validate intermediates .
Q. How can computational modeling be integrated with experimental data to predict biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example, docking studies on analogous thiazole-triazole hybrids revealed binding affinities to bacterial dihydrofolate reductase .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values across cell lines or microbial strains to identify selectivity trends .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .
Data Contradiction Analysis
Q. What experimental design principles mitigate variability in synthetic yields for thiazole derivatives?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial approach to test variables (catalyst loading, solvent, temperature) and identify synergistic effects .
- Blocked Experiments : Randomize replicates to control for batch effects in raw material quality .
Q. How should researchers address inconsistent NMR spectral data for structurally similar compounds?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
